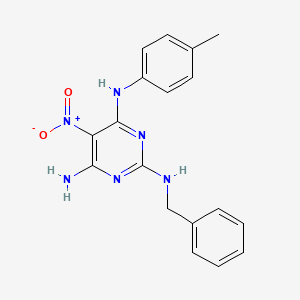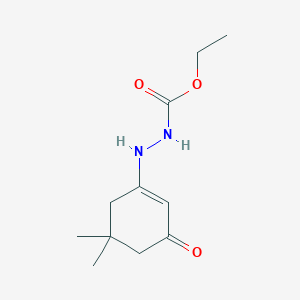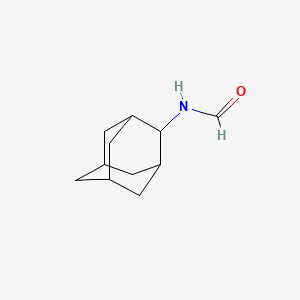![molecular formula C22H24ClN5O2 B12496691 [1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)
[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina es un complejo compuesto orgánico que pertenece a la clase de derivados del triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno y dos átomos de carbono.
Métodos De Preparación
La síntesis de 1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr a través de una reacción de ciclización que involucra un derivado de hidrazina y un alquino apropiado.
Introducción del grupo clorofenil: Este paso involucra la sustitución de un átomo de hidrógeno en el anillo de triazol con un grupo 3-clorofenil, a menudo usando un agente clorante.
Unión de la parte piperazina: El anillo de piperazina se introduce mediante una reacción de sustitución nucleofílica, donde el derivado de triazol reacciona con un compuesto de piperazina.
Adición del grupo etoxi fenil:
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, donde grupos funcionales específicos son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos, agentes alquilantes y agentes acilantes.
Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas, lo que lleva a la descomposición del anillo de triazol y la formación de moléculas más simples.
Aplicaciones Científicas De Investigación
1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente farmacológico, particularmente por sus propiedades antibacterianas, antifúngicas y antivirales.
Investigación biológica: El compuesto se utiliza en estudios que investigan sus efectos en diversas vías biológicas y su potencial como agente terapéutico para enfermedades como el cáncer y los trastornos neurodegenerativos.
Aplicaciones industriales: Se explora su uso en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos orgánicos complejos.
Mecanismo De Acción
El mecanismo de acción de 1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a la modulación de procesos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que lleva a su posible uso como agente anticancerígeno. Además, puede interactuar con los receptores de neurotransmisores, convirtiéndolo en un candidato para el tratamiento de trastornos neurológicos.
Comparación Con Compuestos Similares
1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina se puede comparar con otros derivados del triazol, como:
1-(3-clorofenil)-4-(3-cloropropil)piperazina: Este compuesto tiene características estructurales similares pero difiere en el patrón de sustitución en el anillo de piperazina.
2-{[4-(4-bromofenil)piperazin-1-il)]metil}-4-(3-clorofenil)-5-(4-metoxifenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona: Este compuesto tiene un patrón de sustitución diferente en el anillo de triazol y exhibe actividades biológicas distintas.
La singularidad de 1-[1-(3-clorofenil)-5-metil-1,2,3-triazol-4-carbonil]-4-(2-etoxi fenil)piperazina radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C22H24ClN5O2 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24ClN5O2/c1-3-30-20-10-5-4-9-19(20)26-11-13-27(14-12-26)22(29)21-16(2)28(25-24-21)18-8-6-7-17(23)15-18/h4-10,15H,3,11-14H2,1-2H3 |
Clave InChI |
PRQPTLHGWNVQDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)
![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)

![7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12496650.png)
![Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)
![5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12496674.png)
![Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496684.png)
